molecular formula C17H22O5 B12887649 Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester CAS No. 616886-29-4

Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester

Cat. No.: B12887649
CAS No.: 616886-29-4
M. Wt: 306.4 g/mol
InChI Key: YPEQWIROERRISJ-UHFFFAOYSA-N
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Description

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate is an organic compound with a complex structure that includes both ether and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate typically involves a multi-step process. One common method includes the esterification of 3-(prop-1-yn-1-yl)benzoic acid with 2-(2-(2-Methoxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The prop-1-yn-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acetate
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
  • 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid

Uniqueness

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate is unique due to its combination of ester and ether functionalities along with the prop-1-yn-1-yl group. This combination provides distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

CAS No.

616886-29-4

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl 3-prop-1-ynylbenzoate

InChI

InChI=1S/C17H22O5/c1-3-5-15-6-4-7-16(14-15)17(18)22-13-12-21-11-10-20-9-8-19-2/h4,6-7,14H,8-13H2,1-2H3

InChI Key

YPEQWIROERRISJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=CC=C1)C(=O)OCCOCCOCCOC

Origin of Product

United States

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